

An In-depth Technical Guide on the Vibrational Constants of the OBrO Molecule

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational constants of the bromine dioxide (**OBrO**) molecule, a species of significant interest in atmospheric chemistry. The document summarizes experimentally determined and theoretically calculated vibrational data, details the experimental methodologies employed for their determination, and presents logical workflows for data analysis.

Introduction to the Vibrational Structure of OBrO

The **OBrO** molecule, a $C_{2\nu}$ symmetry species, possesses three fundamental vibrational modes: the symmetric stretching mode (ν_1), the bending mode (ν_2), and the asymmetric stretching mode (ν_3). Understanding the precise frequencies of these modes and the anharmonicity of the molecular vibrations is crucial for atmospheric modeling and for elucidating the chemical reactivity of this halogen oxide. This guide consolidates the key spectroscopic parameters that define the vibrational energy landscape of **OBrO**.

Quantitative Vibrational Data

The vibrational constants for the **OBrO** molecule have been determined through a combination of experimental spectroscopic techniques and theoretical calculations. The following tables present a consolidated view of the available data for the two main isotopologues, O⁷⁹BrO and O⁸¹BrO.



Table 1: Fundamental Vibrational Frequencies of OBrO in an Argon Matrix

Vibrational Mode	O ⁷⁹ BrO Frequency (cm ⁻¹)	O ⁸¹ BrO Frequency (cm ⁻¹)
ν ₁ (Symmetric Stretch)	804.9	800.8
ν ₂ (Bending)	306.3	304.9
ν₃ (Asymmetric Stretch)	842.0	837.5

Table 2: Harmonic Vibrational Frequencies and Force Field Constants of OBrO (Gas Phase)

Parameter	O ⁷⁹ BrO	O ⁸¹ BrO
Harmonic Frequencies (cm ⁻¹)		
ω1	830.5	826.3
ω 2	311.4	310.0
ωз	882.1	877.5
Harmonic Force Field Constants		
fr (mdyn/Å)	5.397	5.397
frr (mdyn/Å)	-0.197	-0.197
fa/r² (mdyn/Å)	0.655	0.655
f _{ra} /r (mdyn/Å)	0.117	0.117

Note: Harmonic frequencies were derived from the force field constants obtained from rotational spectroscopy data.

Experimental Protocols

The determination of the vibrational constants of **OBrO** relies on sophisticated experimental techniques designed to study transient and reactive species.

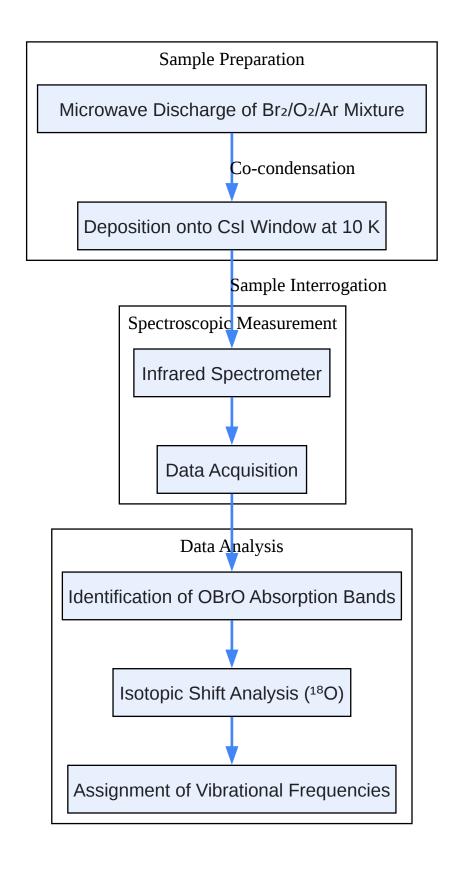


Matrix Isolation Infrared Spectroscopy

The fundamental vibrational frequencies of **OBrO** were first observed using matrix isolation infrared spectroscopy. This technique is essential for stabilizing reactive molecules like **OBrO** to allow for spectroscopic characterization.

Experimental Workflow:





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Figure 1: Workflow for Matrix Isolation IR Spectroscopy of OBrO.



Methodology:

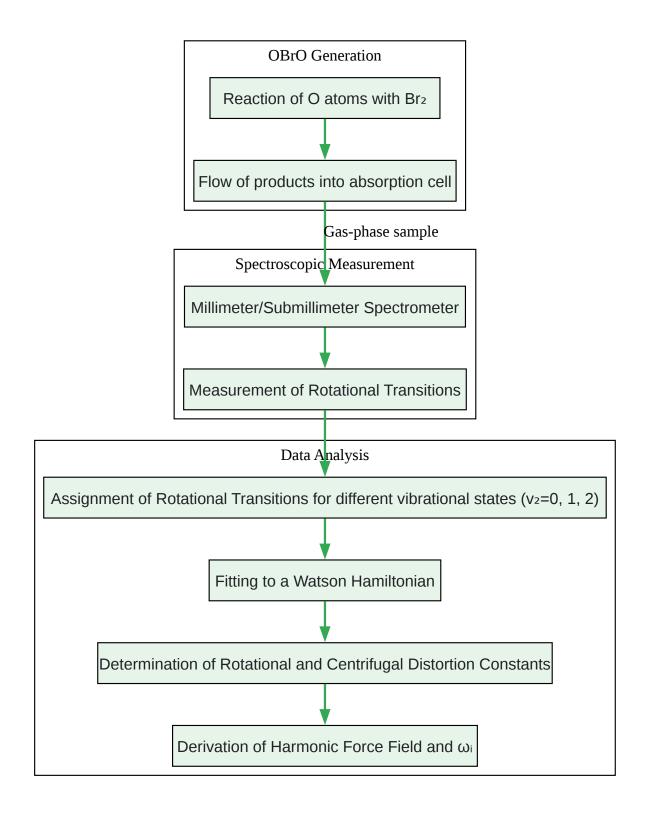
- Generation of OBrO: A gaseous mixture of molecular bromine (Br2), molecular oxygen (O2), and a large excess of argon (Ar) is subjected to a microwave discharge. This process generates bromine and oxygen atoms, which then react to form various bromine oxides, including OBrO.
- Matrix Deposition: The resulting gas mixture is rapidly condensed onto a cryogenic substrate, typically a cesium iodide (CsI) window, maintained at a very low temperature (around 10 Kelvin). The inert argon solidifies, forming a matrix that traps and isolates the individual OBrO molecules.
- Infrared Spectroscopy: The trapped molecules are then probed using an infrared spectrometer. The absorption of infrared radiation at specific frequencies corresponds to the excitation of the fundamental vibrational modes of the OBrO molecule.
- Isotopic Substitution: To confirm the identity of the absorbing species and to aid in the
 assignment of the vibrational modes, experiments are repeated using isotopically labeled
 oxygen (¹⁸O). The observed shifts in the vibrational frequencies upon isotopic substitution
 provide definitive evidence for the presence of oxygen in the molecule and help in assigning
 the symmetric and asymmetric stretching modes.

Gas-Phase Rotational Spectroscopy

High-resolution rotational spectroscopy provides precise information about the molecular geometry and, through the analysis of centrifugal distortion and vibration-rotation interactions, allows for the determination of the harmonic force field and harmonic vibrational frequencies.

Experimental Workflow:





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Figure 2: Workflow for Gas-Phase Rotational Spectroscopy of OBrO.



Methodology:

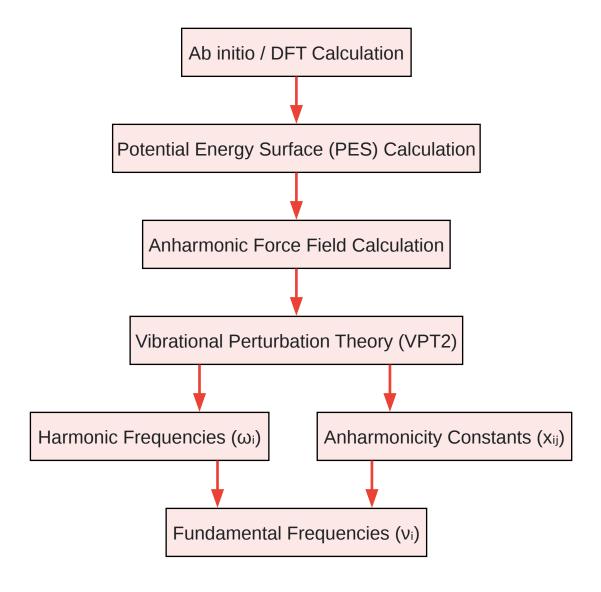
- In-situ Generation: OBrO is produced in the gas phase by the reaction of oxygen atoms (generated from an O₂ discharge) with molecular bromine. The reaction products are continuously flowed through a long absorption cell.
- Rotational Spectroscopy: The gas-phase molecules are irradiated with tunable millimeter and submillimeter wave radiation. The absorption of this radiation at specific frequencies corresponds to transitions between different rotational energy levels of the **OBrO** molecule in its ground and vibrationally excited states (specifically the v₂ bending mode).
- Spectral Analysis: The observed rotational transitions for both O⁷⁹BrO and O⁸¹BrO isotopologues are assigned based on their quantum numbers.
- Hamiltonian Fitting: The measured transition frequencies are fitted to a theoretical model using a Watson Hamiltonian. This fitting procedure yields precise rotational constants, centrifugal distortion constants, and spin-rotation coupling constants for each vibrational state.
- Force Field Calculation: The centrifugal distortion constants and the variation of the rotational
 constants with the vibrational state (vibration-rotation interaction constants) are used to
 determine the harmonic force field of the molecule. From this force field, the harmonic
 vibrational frequencies (ω₁, ω₂, and ω₃) are calculated.

Theoretical Calculations of Vibrational Constants

Due to the experimental challenges in determining a complete set of anharmonicity constants for **OBrO**, computational quantum chemistry methods are invaluable.

Logical Relationship for Theoretical Determination:





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Figure 3: Logical Flow for Theoretical Calculation of Vibrational Constants.

High-level ab initio or Density Functional Theory (DFT) methods are employed to calculate the potential energy surface of the **OBrO** molecule. From the derivatives of the potential energy with respect to the nuclear coordinates, the harmonic and anharmonic force fields can be computed. Vibrational second-order perturbation theory (VPT2) is then commonly used to calculate the harmonic frequencies (ω_i) and the anharmonicity constants (x_{ij}), which in turn allow for the prediction of the fundamental vibrational frequencies (v_i). These theoretical results can be compared with and supplement the available experimental data.

Conclusion







The vibrational constants of the **OBrO** molecule have been characterized through a synergistic combination of matrix isolation infrared spectroscopy, gas-phase rotational spectroscopy, and theoretical calculations. While experimental techniques have provided accurate values for the fundamental and harmonic frequencies, a complete experimental determination of the anharmonicity constants remains elusive. Theoretical approaches are therefore essential for a comprehensive understanding of the vibrational energy level structure of this important atmospheric species. The data and methodologies presented in this guide serve as a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.

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